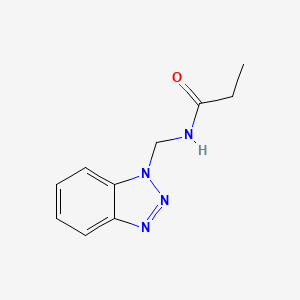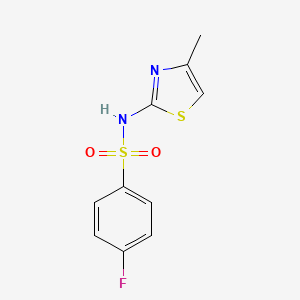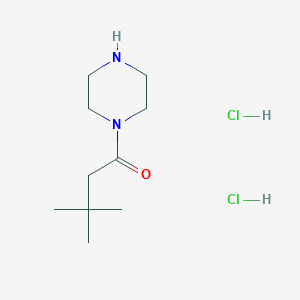
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide (CFMPA) is a small molecule compound that has been studied extensively in scientific research for its potential applications in a variety of fields. This molecule has been found to have a number of interesting properties, including the ability to act as an inhibitor of certain enzymes and proteins, as well as its ability to interact with a variety of receptors.
Scientific Research Applications
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide has been studied in a variety of scientific research applications. It has been used as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2), and as an agonist of certain receptors, such as the human serotonin 5-HT2A receptor. It has also been studied for its ability to modulate calcium channels, as well as its potential to act as an anti-inflammatory and anti-cancer agent.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the activation of certain receptors. In particular, 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is believed to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins. It is also believed to activate the human serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide has been studied for its biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-cancer, and analgesic properties. It has also been found to modulate calcium channels, which can lead to a variety of physiological effects, including the regulation of muscle contraction, nerve conduction, and the release of neurotransmitters.
Advantages and Limitations for Lab Experiments
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. It is also relatively stable, and it can be stored for long periods of time without significant degradation. However, it is important to note that 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a potent inhibitor of certain enzymes and receptors, and care must be taken when using it in laboratory experiments.
Future Directions
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide has a number of potential future directions. It could be used in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and pain. It could also be used in the development of new diagnostic tools, as well as in the development of new materials for medical and industrial applications. Finally, 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide could be used in the study of the biochemical and physiological effects of other small molecules, allowing for a better understanding of their mechanisms of action.
Synthesis Methods
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide can be synthesized from commercially available starting materials, such as 2-chloro-4-formylphenol and 3-chloro-4-methylphenol. The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide involves a series of steps, including the formation of an ester, the reaction of the ester with a base, and the reaction of the resulting amide with a reducing agent. The final product is a white solid, which can be purified by recrystallization.
properties
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-10-2-4-12(7-13(10)17)19-16(21)9-22-15-5-3-11(8-20)6-14(15)18/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKWLOMMALASFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2390021.png)
![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B2390025.png)

![2-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2390028.png)

![2-Chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2390032.png)
![2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390034.png)





![1-methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2390043.png)